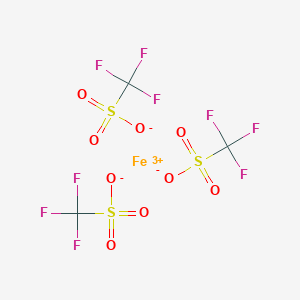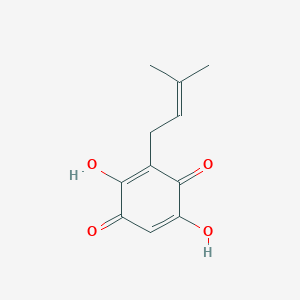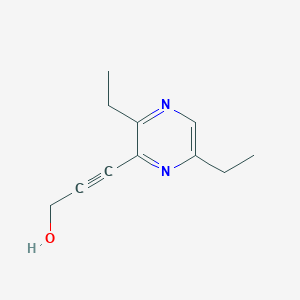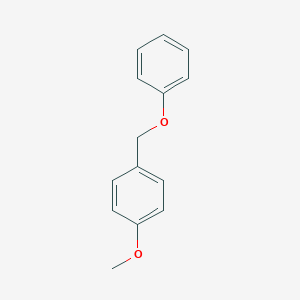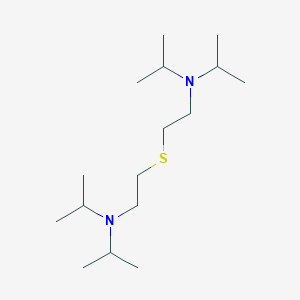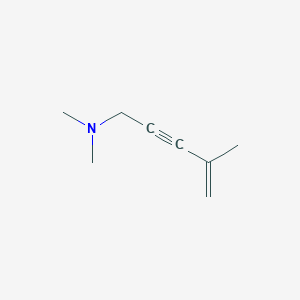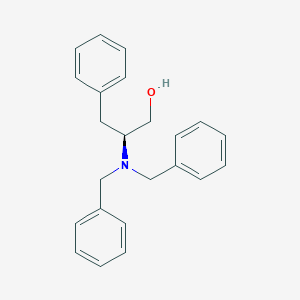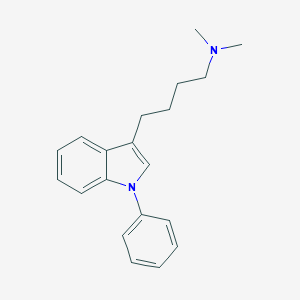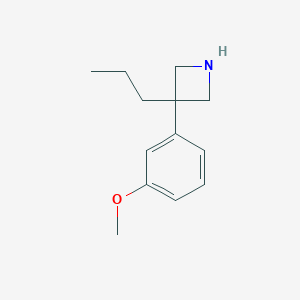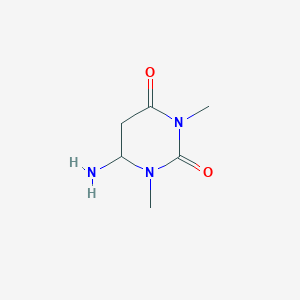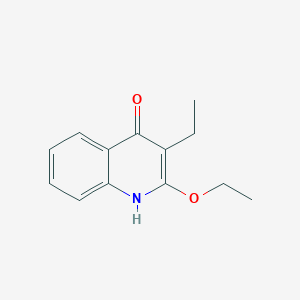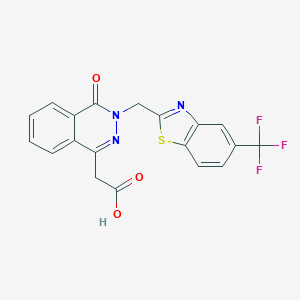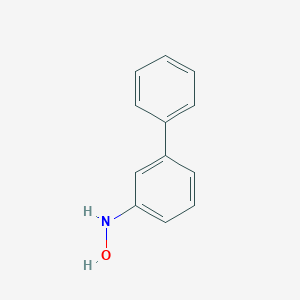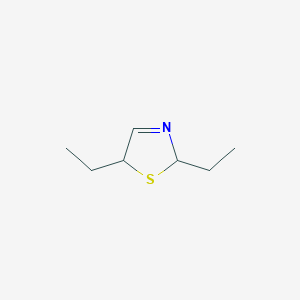![molecular formula C20H26N2O4 B013068 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol CAS No. 102405-80-1](/img/structure/B13068.png)
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, also known as amfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
Amfenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Effets Biochimiques Et Physiologiques
Amfenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain and inflammation. Amfenac has also been shown to induce cell death in cancer cells, which suggests that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it has a well-characterized mechanism of action. This makes it easier to design experiments that test the effects of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol on specific biological processes. However, one of the limitations of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol. One area of research is the development of new analogs of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol that have improved pharmacological properties. Another area of research is the identification of new targets for 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, which could lead to the development of new treatments for a variety of diseases. Finally, there is a need for further research on the safety and efficacy of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol involves the reaction of 2-hydroxy-5-nitro-4-(p-tert-butylphenoxy)benzaldehyde with ammonia in the presence of a reducing agent. The resulting product is then treated with a strong acid to yield 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in high yield and purity.
Applications De Recherche Scientifique
Amfenac has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Amfenac has also been studied for its potential use in the treatment of cancer, as it has been shown to induce cell death in cancer cells.
Propriétés
Numéro CAS |
102405-80-1 |
|---|---|
Nom du produit |
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol |
Formule moléculaire |
C20H26N2O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-amino-5-nitro-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenol |
InChI |
InChI=1S/C20H26N2O4/c1-19(2,3)12-20(4,5)13-6-8-14(9-7-13)26-18-10-15(21)17(23)11-16(18)22(24)25/h6-11,23H,12,21H2,1-5H3 |
Clé InChI |
ADZMYVODGQRYGH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-] |
Synonymes |
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



